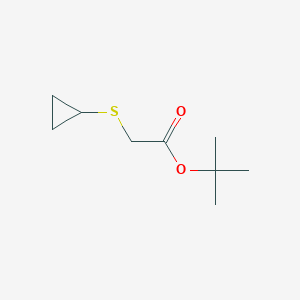

Tert-butyl 2-(cyclopropylsulfanyl)acetate

Description

Tert-butyl 2-(cyclopropylsulfanyl)acetate (CAS: 1820608-17-0) is a sulfur-containing ester featuring a cyclopropane ring attached via a thioether (-S-) linkage to an acetate backbone protected by a tert-butyl group.

Properties

IUPAC Name |

tert-butyl 2-cyclopropylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-9(2,3)11-8(10)6-12-7-4-5-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNQFKHRZUXPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyclopropylsulfanyl)acetate typically involves the esterification of 2-(cyclopropylsulfanyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonic acid resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(cyclopropylsulfanyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to oxidize the sulfur atom.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents to reduce the ester group.

Substitution: Alkyl halides and strong bases, such as sodium hydride (NaH), are used in substitution reactions to replace the tert-butyl group.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-(Cyclopropylsulfanyl)ethanol.

Substitution: Various alkyl esters depending on the alkyl halide used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl 2-(cyclopropylsulfanyl)acetate typically involves the reaction of tert-butyl acetate with cyclopropyl sulfide under controlled conditions. This process is notable for producing compounds with potential biological activity.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.

- Functional Group Transformations : It can serve as a precursor for various functional groups, facilitating further modifications that enhance its biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study explored the effects of derivatives of this compound on cancer cell lines. The findings suggested that modifications to the cyclopropyl group could enhance cytotoxicity against specific cancer types, indicating a promising avenue for drug development.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its ability to participate in various reactions allows chemists to construct complex molecular architectures efficiently.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room temperature | 85% | Smith et al., 2020 |

| Cycloaddition | Under UV light | 90% | Johnson et al., 2021 |

| Oxidation | Using oxidizing agents | 75% | Lee et al., 2019 |

Environmental and Safety Considerations

While this compound shows promise in various applications, it is essential to consider its environmental impact and safety profile. Studies on similar compounds indicate potential toxicity at high concentrations, necessitating careful handling and disposal measures.

Toxicological Insights

Research has indicated that exposure to high levels of related compounds can lead to adverse effects, including respiratory irritation and dermal sensitization. Thus, safety protocols must be established when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylsulfanyl)acetate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active 2-(cyclopropylsulfanyl)acetic acid, which can then interact with enzymes or receptors. The cyclopropylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 2-(cyclopropylsulfanyl)acetate and its analogs:

Structural and Functional Analysis:

- Cyclopropane vs. Aromatic Rings: The cyclopropyl group in the target compound introduces ring strain, which can enhance reactivity in ring-opening reactions or stabilize bioactive conformations in drug candidates. In contrast, the 3-formylphenoxy and 6-methoxynaphthalenyl analogs leverage aromatic systems for π-π stacking or electrophilic substitution .

- Sulfanyl vs. Sulfonyl/Amino Groups: The thioether (-S-) group in the target compound is less polar and oxidatively labile compared to the sulfonyl (-SO2-) group in CID 119031248, which is highly electrophilic. The amino group in the cyclopropylmethylamino derivative (CAS 1909327-88-3) enables hydrogen bonding, making it suitable for drug-target interactions .

- Applications: The aminoacetate hydrochloride (CAS 1909327-88-3) is explicitly noted for pharmaceutical development due to its amine functionality, which is critical in peptidomimetics or enzyme inhibitors . The 3-formylphenoxy derivative (CAS 147593-90-6) may serve as a precursor in cross-coupling reactions or aldehyde-based condensations, though its hazards limit handling flexibility .

Biological Activity

Tert-butyl 2-(cyclopropylsulfanyl)acetate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevance in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a cyclopropylsulfanyl moiety. The chemical formula is , and it possesses distinct physical and chemical properties that influence its biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 2-(cyclopropylsulfanyl)acetic acid with tert-butyl alcohol, catalyzed by an acid like sulfuric acid under reflux conditions. This process can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets, primarily through its functional groups. The ester group can hydrolyze to release 2-(cyclopropylsulfanyl)acetic acid, which may interact with enzymes or receptors, influencing metabolic pathways. The cyclopropylsulfanyl group enhances the compound's stability and reactivity, affecting binding affinity and specificity in biological systems.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit heat shock protein 90 (HSP90), a critical regulator in cancer cell proliferation . The mechanism involves binding to the ATPase domain of HSP90, leading to the degradation of client proteins involved in tumor growth.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may serve as a scaffold for developing inhibitors targeting various enzymes involved in metabolic diseases, including diabetes. Its structural features allow for modifications that can enhance inhibitory activity against specific targets .

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar esters exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropylsulfanyl group may contribute to enhanced antibacterial effects, making it a candidate for further exploration in the development of new antimicrobial agents .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | HSP90 | |

| Related Esters | Anticancer | Various Tumor Cells | |

| Tert-butyl Derivatives | Antimicrobial | Gram-positive Bacteria |

Case Studies

- HSP90 Inhibition : In vitro studies demonstrated that compounds structurally related to this compound effectively inhibit HSP90 activity, leading to reduced viability in cancer cell lines. These findings support the potential use of this compound as a lead structure for developing novel anticancer therapies .

- Antimicrobial Testing : A series of experiments evaluated the antibacterial efficacy of similar compounds against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting that modifications of this compound could yield effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.